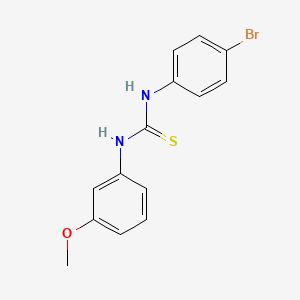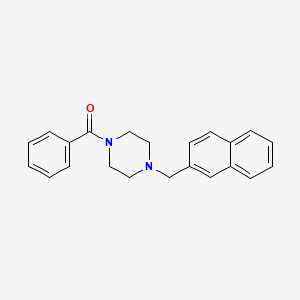
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of acrylamide derivatives and has been found to have anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. This compound inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This results in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. This compound has also been found to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For the study of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide include the development of this compound as a therapeutic agent for inflammatory diseases and the study of this compound in combination with other anti-cancer agents.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide involves the reaction of 4-bromobenzaldehyde with 2-methoxy-5-methylphenylamine in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with acryloyl chloride in the presence of a base to yield this compound. The overall synthesis process involves several steps and requires careful control of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising applications of this compound is in the treatment of inflammatory diseases. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-3-9-16(21-2)15(11-12)19-17(20)10-6-13-4-7-14(18)8-5-13/h3-11H,1-2H3,(H,19,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYYAHHGRTMGB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

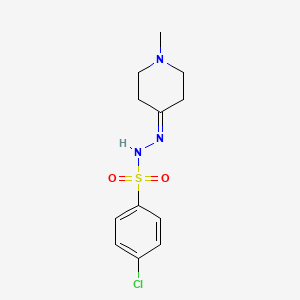
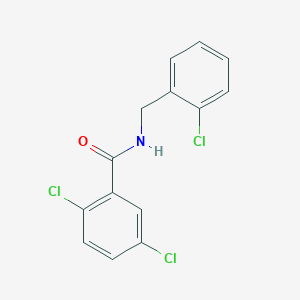
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)

![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
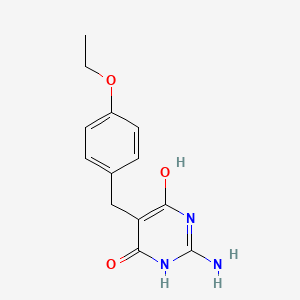
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
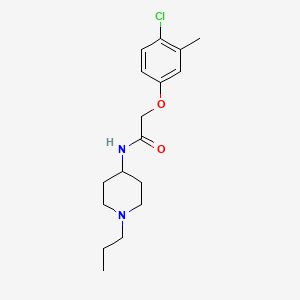
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
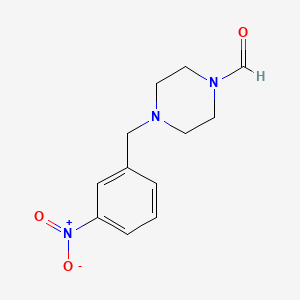
![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)

